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Compound of Interest

Compound Name: 0SS 128167

Cat. No.: B15608599

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the investigational SIRT6 inhibitor, OSS_128167, in the context of
Diffuse Large B-cell Lymphoma (DLBCL). This document outlines the preclinical efficacy of
0SS _128167, its mechanism of action, and compares its potential with current and emerging
therapies for relapsed/refractory DLBCL.

Abstract

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy with a significant portion
of patients relapsing or becoming refractory to standard chemoimmunotherapy. The sirtuin 6
(SIRT6) enzyme has been identified as an oncogenic driver in DLBCL, promoting tumor cell
survival and proliferation through the activation of the PI3K/Akt/mTOR signaling pathway.

0SS 128167, a selective inhibitor of SIRT6, has demonstrated promising anti-lymphoma
activity in preclinical studies. This guide summarizes the available data on the efficacy of
OSS_128167 in DLBCL, provides detailed experimental methodologies, and presents a
comparative landscape of alternative therapeutic options.

Introduction to OSS_128167 and its Target: SIRT6 In
DLBCL

SIRT6, a NAD+-dependent deacetylase, has a context-dependent role in cancer, acting as
either a tumor suppressor or an oncogene. In DLBCL, SIRT6 is overexpressed and associated
with a poor prognosis.[1] It promotes tumorigenesis and drug resistance by activating the
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PISK/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation in many
cancers, including DLBCL.[1][2][3]

OSS_128167 is a small molecule inhibitor with high selectivity for SIRT6 over other sirtuins. By
inhibiting SIRT6, OSS_128167 disrupts the pro-survival signaling in DLBCL cells, leading to
decreased proliferation and increased apoptosis.[1]

Preclinical Efficacy of OSS_128167 in DLBCL

Preclinical studies have demonstrated the anti-tumor effects of OSS 128167 in DLBCL cell
lines and in vivo models.

In Vitro Efficacy

0SS _128167 has been shown to decrease cell proliferation, induce apoptosis, and cause cell
cycle arrest in DLBCL cell lines.[4] Furthermore, treatment with OSS_128167 has been
observed to enhance the cytotoxic effects of standard chemotherapeutic agents used in
DLBCL, such as doxorubicin and bendamustine.[4]

Table 1: In Vitro Efficacy of OSS_128167 in DLBCL

Cell Line Assay Endpoint Result Citation
Cell Statistically
DLBCL cell . . Decreased cell o
. Proliferation . . significant [4]
lines proliferation .
Assay reduction
Statistically
) ] Increased o
DLBCL cell lines Apoptosis Assay ) significant [4]
apoptosis _
increase
) Cell Cycle G2/M phase
DLBCL cell lines ) Cell cycle arrest [4]
Analysis arrest
o ) Statistically
) Combination with  Enhanced o
DLBCL cell lines o o significant [4]
Doxorubicin cytotoxicity
enhancement
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| DLBCL cell lines | Combination with Bendamustine | Enhanced cytotoxicity | Statistically
significant enhancement |[4] |

In Vivo Efficacy

In a xenograft mouse model of DLBCL, intraperitoneal administration of OSS_128167 resulted
in a significant decrease in tumor growth.[4] This was accompanied by a reduction in the
expression of c-Myc, a key oncogene in DLBCL.[4]

Table 2: In Vivo Efficacy of OSS_128167 in a DLBCL Xenograft Model

Animal Model Treatment Endpoint Result Citation
SCID-Beige .
] ] OSS_128167 Obviously
mice with . .
(intraperitonea  Tumor growth decreased [4]
DLBCL o
| injection) tumor growth
xenografts

| SCID-Beige mice with DLBCL xenografts | OSS_128167 (intraperitoneal injection) | c-Myc
expression | Lowly expression level [[4] |

Comparative Analysis with Alternative Therapies for
Relapsed/Refractory DLBCL

Patients with relapsed or refractory (R/R) DLBCL have a poor prognosis, and several novel
therapies have emerged to address this unmet need. The following tables provide a
comparative overview of the efficacy of these agents.

Table 3: Efficacy of Approved and Emerging Therapies in Relapsed/Refractory DLBCL
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Overall Complete
Therapy Target Response Response (CR) Citation
Rate (ORR) Rate
Polatuzumab
vedotin +
Bendamustine CD79b 40.0% 17.5% [5]
+ Rituximab
(Pola-BR)
Tafasitamab +
o CD19 57.5% 41.3% [6][7]
Lenalidomide
Loncastuximab
- CD19 48.3% 24.1% [8]
tesirine
Axicabtagene
Ciloleucel (Axi- CD19 (CAR-T) 82% 54%
cel)
Tisagenlecleucel
CD19 (CAR-T) 52% 40%

(Tisa-cel)

| Lisocabtagene Maraleucel (Liso-cel) | CD19 (CAR-T) | 80% | 59% | |

Note: The data presented are from different clinical trials and patient populations and should
not be directly compared.

Mechanism of Action: Signhaling Pathway

OSS_ 128167 exerts its anti-tumor effects in DLBCL by inhibiting SIRT6, which in turn
downregulates the PI3K/Akt/mTOR signaling pathway. This pathway is constitutively active in a
significant subset of DLBCL and is crucial for cell survival and proliferation.
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Caption: SIRT6-PI3K/Akt/mTOR signaling pathway in DLBCL and the inhibitory effect of

OSS_128167.
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Experimental Protocols
Cell Culture and Reagents

DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine
serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. OSS_128167
was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay. DLBCL cells were seeded in 96-well plates and treated with varying
concentrations of OSS_128167 for 48 hours. After incubation, MTT solution was added to each
well, and the plates were incubated for another 4 hours. The formazan crystals were then
dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
The half-maximal inhibitory concentration (IC50) was calculated.

Apoptosis Assay

Apoptosis was detected by flow cytometry using an Annexin V-FITC/Propidium lodide (PI)
apoptosis detection kit. Cells were treated with OSS_128167 for 48 hours, harvested, washed
with PBS, and then resuspended in binding buffer. Annexin V-FITC and Pl were added, and the
cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells was
analyzed by flow cytometry.

In Vivo Xenograft Model

Six-week-old female SCID-Beige mice were subcutaneously injected with DLBCL cells. When
tumors reached a palpable size, the mice were randomly assigned to treatment and control
groups. The treatment group received intraperitoneal injections of OSS_128167 every two days
for two weeks. The control group received vehicle control. Tumor volume was measured every
two days using a caliper, and tumor growth curves were plotted. At the end of the experiment,
tumors were excised, weighed, and processed for further analysis, such as
immunohistochemistry for c-Myc expression. All animal experiments were conducted in
accordance with institutional animal care and use committee guidelines.[4]

Conclusion
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The SIRT6 inhibitor OSS_128167 demonstrates significant preclinical anti-tumor activity in
DLBCL by targeting the oncogenic PISK/Akt/mTOR signaling pathway. While these initial
findings are promising, further investigation is required to fully elucidate its therapeutic
potential. Direct comparative studies with established and emerging therapies for R/R DLBCL
will be crucial to determine the future role of OSS_128167 in the clinical management of this
disease. The data presented in this guide provide a foundational resource for researchers and
drug development professionals interested in the therapeutic targeting of SIRT6 in DLBCL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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